molecular formula C8H6ClNO3S B13902695 2,3-Dihydro-1-oxo-1H-isoindole-5-sulfonyl chloride CAS No. 1784373-94-9

2,3-Dihydro-1-oxo-1H-isoindole-5-sulfonyl chloride

Cat. No.: B13902695
CAS No.: 1784373-94-9
M. Wt: 231.66 g/mol
InChI Key: MJSPQTGFGDBXEV-UHFFFAOYSA-N
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Description

1-oxoisoindoline-5-sulfonyl chloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including chemistry, biology, medicine, and industry. The compound 1-oxoisoindoline-5-sulfonyl chloride is characterized by the presence of a sulfonyl chloride group attached to the isoindoline ring, which imparts unique chemical properties to the molecule.

Preparation Methods

The synthesis of 1-oxoisoindoline-5-sulfonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 1-oxoisoindoline with chlorosulfonic acid under controlled conditions. The reaction typically requires the use of an inert solvent, such as dichloromethane, and is carried out at low temperatures to prevent decomposition of the product. The resulting 1-oxoisoindoline-5-sulfonyl chloride can be purified by recrystallization or column chromatography.

In an industrial setting, the production of 1-oxoisoindoline-5-sulfonyl chloride may involve the use of more efficient and scalable methods. For example, continuous flow reactors can be employed to optimize reaction conditions and increase the yield of the desired product. Additionally, the use of automated systems can help to minimize human error and ensure consistent quality of the final product.

Chemical Reactions Analysis

1-oxoisoindoline-5-sulfonyl chloride undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The sulfonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols. These reactions typically proceed under mild conditions and result in the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

In addition to nucleophilic substitution reactions, 1-oxoisoindoline-5-sulfonyl chloride can also undergo oxidation reactions to form sulfonic acid derivatives. These reactions often require the use of strong oxidizing agents, such as hydrogen peroxide or potassium permanganate, and are typically carried out under acidic conditions. The resulting sulfonic acid derivatives can be further functionalized to introduce additional chemical groups and enhance the biological activity of the molecule.

Scientific Research Applications

1-oxoisoindoline-5-sulfonyl chloride has been extensively studied for its potential applications in scientific research. In the field of chemistry, the compound is used as a versatile building block for the synthesis of various isoindoline derivatives. These derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

In biology and medicine, 1-oxoisoindoline-5-sulfonyl chloride and its derivatives have been investigated for their potential as therapeutic agents. For example, some derivatives have been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This makes them potential candidates for the treatment of neurodegenerative diseases, such as Alzheimer’s disease .

In the industrial sector, 1-oxoisoindoline-5-sulfonyl chloride is used as an intermediate in the production of various pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable starting material for the synthesis of complex molecules with diverse biological activities.

Mechanism of Action

The mechanism of action of 1-oxoisoindoline-5-sulfonyl chloride is primarily based on its ability to react with nucleophiles and form covalent bonds with target molecules. The sulfonyl chloride group is highly electrophilic and can readily react with nucleophilic sites on proteins, enzymes, and other biomolecules. This covalent modification can alter the activity of the target molecule and result in various biological effects.

For example, the inhibition of acetylcholinesterase by 1-oxoisoindoline-5-sulfonyl chloride derivatives is believed to occur through the formation of a covalent bond between the sulfonyl chloride group and the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in the levels of this neurotransmitter in the brain and potentially improving cognitive function in patients with neurodegenerative diseases .

Comparison with Similar Compounds

1-oxoisoindoline-5-sulfonyl chloride can be compared to other isoindoline derivatives, such as 1-oxoisoindoline-3-sulfonyl chloride and 1-oxoisoindoline-7-sulfonyl chloride. While these compounds share a similar core structure, the position of the sulfonyl chloride group can significantly impact their chemical reactivity and biological activity.

For example, 1-oxoisoindoline-3-sulfonyl chloride may exhibit different reactivity towards nucleophiles compared to 1-oxoisoindoline-5-sulfonyl chloride due to the electronic and steric effects of the substituents on the isoindoline ring. Similarly, the biological activity of these compounds can vary depending on the position of the sulfonyl chloride group and its interactions with target molecules.

Properties

CAS No.

1784373-94-9

Molecular Formula

C8H6ClNO3S

Molecular Weight

231.66 g/mol

IUPAC Name

1-oxo-2,3-dihydroisoindole-5-sulfonyl chloride

InChI

InChI=1S/C8H6ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11)

InChI Key

MJSPQTGFGDBXEV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)Cl)C(=O)N1

Origin of Product

United States

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